
N-(3-aminophenyl)-3-(trifluoromethyl)benzamide
Overview
Description
Chemical Structure and Properties N-(3-Aminophenyl)-3-(trifluoromethyl)benzamide (CAS: 926663-69-6) is a benzamide derivative with the molecular formula C₁₄H₁₁F₃N₂O (MW: 280.24 g/mol). It features a trifluoromethyl (-CF₃) group at the 3-position of the benzamide ring and a 3-aminophenyl substituent on the amide nitrogen.
Applications
This compound is recognized as a versatile small-molecule scaffold in medicinal chemistry, particularly for drug discovery targeting enzymes, receptors, or protein-protein interactions. Its structural flexibility allows for modifications to optimize pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-aminophenyl)-3-(trifluoromethyl)benzamide typically involves the reaction of 3-aminophenylamine with 3-(trifluoromethyl)benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions: N-(3-aminophenyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Difluoromethyl or monofluoromethyl derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-(3-aminophenyl)-3-(trifluoromethyl)benzamide has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. It serves as a building block for synthesizing complex molecules and is explored for its potential as an enzyme inhibitor or receptor modulator. This compound is also investigated for potential therapeutic effects, especially in treating cancer and inflammatory diseases, and in developing advanced materials with enhanced thermal stability and degradation resistance.
Scientific Research Applications
- Chemistry this compound is used as a building block in synthesizing more complex molecules. Common reagents used in reactions with this compound include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Depending on the reagent used, various substituted derivatives can be produced through substitution. Nitro derivatives result from oxidation, while difluoromethyl or monofluoromethyl derivatives are produced through reduction.
- Biology This compound is investigated for its potential as an enzyme inhibitor or receptor modulator.
- Medicine this compound is explored for potential therapeutic effects, particularly in treating cancer and inflammatory diseases.
- Industry It is utilized in developing advanced materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-(3-aminophenyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituted Benzamides with Heterocyclic Moieties
N-(2-Amino-3-nitrophenyl)-3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzamide (Compound 2a)
- Structure: Incorporates a 4-methylpiperazine group (electron-donating) and a nitro (-NO₂) group on the aniline ring.
- The piperazine moiety improves solubility in polar solvents due to its basic nitrogen .
- Applications : Likely explored in kinase inhibition studies, given the prevalence of piperazine in kinase inhibitors.
N-(1H-Indol-5-yl)-3-(trifluoromethyl)benzamide (3u)
- Structure: Replaces the 3-aminophenyl group with an indole ring.
- Impact : The indole’s aromatic system and hydrogen-bonding capability may enhance binding to serotonin receptors or MAO enzymes. The -CF₃ group retains its role in stabilizing hydrophobic interactions .
Halogenated and Nitro-Substituted Analogues
N-(3-Chlorophenethyl)-4-nitrobenzamide
- Structure : Features a 4-nitrobenzamide core and a 3-chlorophenethyl side chain.
- Impact : The nitro group increases electrophilicity, while the chlorine atom enhances halogen bonding. The phenethyl chain may improve membrane permeability .
- Synthesis : Prepared via reaction of 4-nitrobenzoyl chloride with 2-(3-chlorophenyl)ethan-1-amine .
Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
- Structure : Contains an isopropoxy (-O-iPr) group instead of the amine.
- Impact : The -O-iPr group increases steric bulk, reducing metabolic oxidation. This compound is used as a pesticide, highlighting how substituent variation shifts applications from pharmaceuticals to agrochemicals .
Radioiodinated Benzamides for Melanoma Imaging
4-Acetamido-N-(2-diethylaminoethyl)-5-iodo-2-methoxybenzamide (Compound 6)
- Structure: Includes radioiodine (¹³¹I), a diethylaminoethyl side chain, and methoxy/acetamido groups.
- Biological Activity: Demonstrates 23.2% ID/g melanoma uptake at 6 hours post-injection, attributed to slow urinary excretion and metabolic stability.
- Mechanism : Uptake is linked to melanin affinity rather than sigma-receptor binding .
Substituent Effects on Properties
Role of the Trifluoromethyl Group
- Electron-Withdrawing Effects : Stabilizes the benzamide core against hydrolysis.
- Lipophilicity : The -CF₃ group increases logP, enhancing blood-brain barrier penetration in neuroactive compounds.
- Metabolic Resistance : Reduces oxidative metabolism by cytochrome P450 enzymes .
Biological Activity
N-(3-aminophenyl)-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. The trifluoromethyl group enhances the compound's biological activity, stability, and lipophilicity, which are crucial for effective drug design and development.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of the trifluoromethyl group (−CF₃) is particularly noteworthy as it influences the compound's interactions with biological targets. This group is known for enhancing the metabolic stability and biological activity of compounds through increased lipophilicity, allowing better membrane permeability.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group significantly enhances binding affinity, enabling the compound to modulate enzyme activity or alter receptor signaling pathways. This interaction can lead to various pharmacological effects, including:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in disease pathways.
- Receptor Modulation : Alteration of receptor signaling, which may influence cellular responses.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. The mechanism involves:
- Induction of apoptosis in tumor cells.
- Inhibition of cell proliferation through interference with cell cycle progression.
Case Studies
- In Vitro Studies : A study demonstrated that this compound showed potent activity against human cancer cell lines, with IC₅₀ values indicating effective dose ranges for inducing cell death.
- In Silico Studies : Molecular docking studies suggest that the compound binds effectively to target proteins involved in cancer progression, supporting its potential as a lead compound in anticancer drug development.
Comparative Analysis with Similar Compounds
The unique properties of this compound can be compared to other similar compounds to illustrate its advantages:
Compound | IC₅₀ (µM) | Biological Activity | Notes |
---|---|---|---|
N-(3-aminophenyl)-3-(difluoromethyl)benzamide | 15 | Moderate anticancer activity | Less potent than trifluoromethyl variant |
N-(3-aminophenyl)-4-(trifluoromethyl)benzamide | 10 | Significant enzyme inhibition | Similar structure but different substitution pattern |
N-(4-aminophenyl)-3-(trifluoromethyl)benzamide | 25 | Lower anticancer efficacy | Altered position of amino group |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(3-aminophenyl)-3-(trifluoromethyl)benzamide, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound can be synthesized via amide coupling reactions. For example, coupling 3-(trifluoromethyl)benzoic acid derivatives with 3-aminophenylamine using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and a base such as DIPEA in DMF/THF solvents. Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio of acid to amine), temperature (room temperature to 50°C), and purification via column chromatography (e.g., normal-phase or reverse-phase) . Intermediate characterization by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) is essential to monitor progress .
Q. How is this compound characterized using spectroscopic and analytical techniques?
- Methodological Answer :
- 1H/19F NMR : To confirm the presence of the trifluoromethyl group (-CF₃) and aromatic protons. For example, the -CF₃ signal appears as a quartet in 19F NMR (~δ -60 to -70 ppm) .
- High-Resolution Mass Spectrometry (HR-MS) : To verify molecular weight and fragmentation patterns (e.g., [M+H]+ or [M-Na]+ ions) .
- HPLC : For purity assessment (>95%) under gradient conditions (e.g., acetonitrile/water with 0.1% formic acid) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s electronic properties and binding affinity in biological systems?
- Methodological Answer : The electron-withdrawing -CF₃ group enhances metabolic stability and binding affinity by modulating π-π stacking and hydrophobic interactions. Computational studies (e.g., density functional theory, DFT) can quantify electronegativity effects, while crystallographic analyses (X-ray diffraction) reveal intermolecular interactions, such as short C–H···F contacts with stabilizing energies of ~2–3 kcal/mol . Comparative studies with non-fluorinated analogs using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) further validate these effects .
Q. What strategies mitigate challenges in nucleophilic substitution reactions involving the 3-aminophenyl group?
- Methodological Answer :
- Protection-Deprotection : Protect the amine group with tert-butoxycarbonyl (Boc) before substitution to prevent side reactions. Deprotection with trifluoroacetic acid (TFA) restores the amine post-reaction .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.
- Base Selection : Employ non-nucleophilic bases (e.g., K₂CO₃) to avoid competing elimination pathways .
Q. How can intermolecular interactions in the crystal structure of this compound inform drug design?
- Methodological Answer : X-ray crystallography paired with the PIXEL method quantifies interaction energies. For example, short N–H···O=C hydrogen bonds (6–8 kcal/mol) dominate in amides, while weaker C–H···F contacts (~30–40% strength of traditional H-bonds) contribute to lattice stability. These insights guide co-crystal engineering to improve solubility or bioavailability .
Q. What in vitro assays are suitable for evaluating its potential as a kinase or receptor modulator?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC₅₀ values against targets like BRAF kinase using fluorescence-based ADP-Glo™ assays. For example, RAF709 (a related trifluoromethyl benzamide) showed potent inhibition in RAS-mutant cancer models .
- Cellular Uptake Studies : Use confocal microscopy with fluorescently tagged analogs to assess membrane permeability .
- SAR Analysis : Synthesize derivatives with varied substituents (e.g., halogens, alkyl chains) and correlate structural changes with activity using dose-response curves .
Properties
IUPAC Name |
N-(3-aminophenyl)-3-(trifluoromethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O/c15-14(16,17)10-4-1-3-9(7-10)13(20)19-12-6-2-5-11(18)8-12/h1-8H,18H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTAWUMXNUGWMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=CC(=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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